Etilefrine pivalate

Description

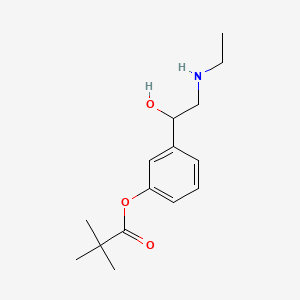

Structure

3D Structure

Properties

CAS No. |

100696-30-8 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |

InChI Key |

DRMHNJGOEAYOIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

Origin of Product |

United States |

Etilefrine Pivalate As a Model Prodrug System

Synthetic Routes for this compound Elaboration

This compound is a prodrug synthesized from the parent compound, etilefrine. nih.gov The core transformation involves the esterification of the phenolic hydroxyl group of etilefrine to introduce a pivalate moiety. This modification significantly increases the lipophilicity of the molecule. nih.gov The synthesis is designed to create a compound that can be hydrolyzed back to the active etilefrine molecule within the body. nih.gov

The introduction of the pivalate group onto the etilefrine scaffold is achieved through esterification of its phenolic hydroxyl group. While specific literature detailing the exact industrial synthesis of this compound is limited, standard organic chemistry methodologies for the acylation of phenols are applicable. A common and effective method involves the reaction of etilefrine with a pivaloylating agent such as pivaloyl chloride or pivalic anhydride.

The reaction using pivaloyl chloride would typically be conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. Alternatively, catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) can be employed to facilitate the acylation, particularly with less reactive acylating agents like pivalic anhydride. organic-chemistry.org The use of a non-protic solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) is common for these types of reactions. medcraveonline.comnih.gov

Another approach is the use of pivalic acid itself, activated by a coupling reagent. A novel system employing triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride can activate carboxylic acids for esterification under mild, neutral conditions, representing a potential route for this transformation. nih.gov

The efficiency and yield of the pivaloylation of etilefrine are dependent on several key reaction parameters. Optimization of these conditions is crucial for maximizing product yield and purity while minimizing side reactions, such as acylation of the secondary alcohol or the amine group. Although specific yield data for this compound synthesis is not publicly detailed, the parameters below are central to the optimization process.

Table 1: Key Parameters for Optimization of Etilefrine Pivaloylation

| Parameter | Description | Potential Impact on Reaction |

|---|---|---|

| Reagent Stoichiometry | The molar ratio of etilefrine to the pivaloylating agent (e.g., pivaloyl chloride). | An excess of the acylating agent can drive the reaction to completion but may increase the risk of di-acylation or other side products. |

| Catalyst Loading | The amount of catalyst (e.g., DMAP) used relative to the limiting reagent. | Higher catalyst loading can increase the reaction rate but also adds to cost and potential purification challenges. |

| Solvent Choice | The solvent in which the reaction is conducted (e.g., acetonitrile, DCM, THF). | Solvent polarity and solubility of reagents can significantly affect reaction rates and equilibrium position. |

| Temperature | The temperature at which the reaction is maintained. | Higher temperatures typically increase the reaction rate but can also promote decomposition or side reactions. |

| Reaction Time | The duration of the reaction. | Insufficient time leads to incomplete conversion, while excessive time can lead to the formation of degradation products. |

| Base | The type and amount of base used to scavenge acid byproducts (e.g., pyridine, triethylamine). | The strength and stoichiometry of the base are critical for neutralizing acid and preventing unwanted side reactions. |

Precursor Chemistry: Synthesis of Etilefrine Scaffold

The synthesis of the etilefrine scaffold is a critical precursor step. A documented method involves a two-step process starting from m-hydroxyacetophenone. google.com

The first step is an amination reaction. Alpha-bromo-m-hydroxyacetophenone is reacted with N-ethylbenzylamine. This reaction forms the intermediate α-benzyl ethyl amino-m-hydroxyacetophenone, which is then precipitated and isolated as its hydrochloride salt by adding hydrochloric acid. google.com

The second step is a catalytic hydrogenation. The intermediate, α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is dissolved in an alcohol solvent (such as methanol) and hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst. This step simultaneously reduces the ketone to a secondary alcohol and removes the N-benzyl protecting group, yielding etilefrine. The final product is then isolated as etilefrine hydrochloride through crystallization. google.com

Table 2: Reaction Stages for Etilefrine Hydrochloride Synthesis

| Step | Reaction | Key Reagents and Conditions |

|---|---|---|

| 1. Amination | α-bromo-m-hydroxyacetophenone + N-ethylbenzylamine → α-benzyl ethyl amino-m-hydroxyacetophenone HCl | Solvent: Not specified; Temperature: 10-20°C; Reaction Time: 3-6 hours; pH Adjustment: 0.5-1.5 with HCl. google.com |

| 2. Catalytic Hydrogenation | α-benzyl ethyl amino-m-hydroxyacetophenone HCl → Etilefrine HCl | Catalyst: Palladium on carbon (Pd/C); Solvent: Alcohol (e.g., Methanol); Pressure: ≤0.05MPa Hydrogen; Temperature: 30-40°C; Reaction Time: 12-24 hours. google.com |

The etilefrine molecule contains a chiral center at the carbon atom of the hydroxyl-bearing ethyl group. The catalytic hydrogenation of the ketone intermediate typically produces a racemic mixture (an equal mix of both enantiomers). However, for many pharmaceuticals, a single enantiomer is responsible for the desired therapeutic activity. The development of stereoselective synthesis methods to produce a single enantiomer is a significant area of chemical research. mdpi.com

While specific, widely-published stereoselective methods for etilefrine were not found in the search results, general strategies for the asymmetric reduction of ketones are applicable. These include:

Use of Chiral Catalysts: Employing hydrogenation catalysts that incorporate chiral ligands can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other.

Enzymatic Reduction: Biocatalysts, such as specific ketoreductase enzymes, can offer very high levels of enantioselectivity in the reduction of ketone precursors.

These approaches are crucial in modern pharmaceutical synthesis for producing enantiomerically pure compounds.

The purity of the final etilefrine product depends heavily on the effective isolation and purification of its synthetic intermediates. For the key intermediate, α-benzyl ethylamino-m-hydroxy acetophenone (B1666503) hydrochloride, a common purification method is recrystallization. A documented refining process involves dissolving the crude intermediate in hot ethanol, followed by partial distillation of the solvent, cooling to induce crystallization, and isolation of the purified solid by filtration and drying. google.com

For the final etilefrine hydrochloride product, purification is typically achieved through crystallization from the reaction mixture after hydrogenation. The process involves concentrating the reaction solution, cooling to allow the product to crystallize, and then separating it via centrifugation or filtration. The isolated solid is then washed with a suitable solvent, such as a concentrated methanol (B129727) solution, to remove residual impurities. google.com

Advanced Synthetic Methodologies and Chemical Modifications

Beyond the classical synthetic routes, advanced methodologies aim to improve efficiency, sustainability, and the properties of the final molecule.

One advanced approach is the use of enzymatic catalysis for the esterification step. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to effectively catalyze the esterification of phenolic compounds. bg.ac.rsnih.gov An enzymatic synthesis of this compound would be considered a "green chemistry" approach, as it operates under mild conditions and avoids harsh chemical reagents. This method can offer high selectivity for the phenolic hydroxyl group, potentially reducing the need for protecting groups on the other functional moieties of the etilefrine molecule. bg.ac.rsmdpi.com

Other chemical modifications of the etilefrine scaffold, beyond pivalate esterification, fall under the broader strategy of prodrug design. For example, phosphorylation of hydroxyl-containing drugs to create phosphate (B84403) ester prodrugs is a common strategy to dramatically improve aqueous solubility. magtech.com.cn While this compound is designed to enhance lipophilicity, a phosphate ester of etilefrine would represent an alternative modification to achieve different physicochemical properties, demonstrating the versatility of the etilefrine scaffold for chemical modification. nih.govmagtech.com.cn

Exploration of Analogues and Prodrug Diversification

The development of this compound is part of a broader strategy of prodrug diversification aimed at optimizing the therapeutic properties of etilefrine. This involves the synthesis of various analogues, primarily through esterification of the phenolic hydroxyl group of etilefrine.

A key approach to the synthesis of this compound hydrochloride involves a multi-step chemical sequence. The process commences with the acylation of 3'-hydroxyacetophenone (B363920) with pivaloyl chloride to yield 3-pivaloyloxyacetophenone. This intermediate is then subjected to bromination to form 3-pivaloyloxy-2-bromoacetophenone. Subsequently, a reaction with N-ethylbenzylamine produces 3-pivaloyloxy-2-(benzylethylamino)acetophenone. The final step involves a debenzylation and reduction using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in an isopropanol (B130326) medium containing hydrochloric acid, which yields this compound hydrochloride. nih.gov

The primary motivation for creating ester prodrugs of etilefrine is to increase its lipophilicity. nih.gov Etilefrine itself is a hydrophilic molecule, which can limit its passage across biological membranes. By masking the polar phenolic hydroxyl group with a lipophilic pivaloyl group, this compound exhibits significantly greater lipophilicity compared to the parent compound. nih.gov This modification is intended to enhance its absorption characteristics.

A systematic exploration of 3'-(O-acyl) derivatives of etilefrine has been conducted to understand the structure-property relationships. nih.gov This research highlights how varying the acyl group affects key parameters such as solubility, pKa, lipophilicity, and the rate of esterase-catalyzed hydrolysis. nih.gov Among the series of derivatives synthesized, the 3'-(O-pivaloyl) derivative, this compound, was identified as having a particularly interesting profile. It demonstrates favorable solubility and enhanced lipophilicity, coupled with significant stability against enzymatic cleavage in the blood, but a high rate of hydrolysis in the liver. nih.gov This differential hydrolysis is a desirable characteristic for a prodrug, allowing it to remain intact in circulation and then release the active etilefrine in the target tissue.

The table below summarizes the findings from a comparative study of different acyl derivatives of etilefrine, illustrating the impact of the ester group on lipophilicity and hydrolysis rates.

| Acyl Group | Relative Lipophilicity | Rate of Hydrolysis (Liver) |

| Acetyl | Moderate | Fast |

| Propionyl | High | Moderate |

| Pivaloyl | Very High | High |

| Benzoyl | High | Slow |

This table is a representation of the types of data found in research on etilefrine prodrugs. nih.gov Actual values would be dependent on the specific experimental conditions.

Another example of prodrug diversification for etilefrine is the synthesis of its stearic acid ester. A pharmacokinetic comparison of this long-chain fatty acid ester with etilefrine showed that the ester is cleaved during absorption and does not appear in the blood. nih.gov This study further underscores the principle of using esterification to create prodrugs of etilefrine that can be hydrolyzed in the body to release the active compound. nih.gov

The broader context of prodrug design includes other pivalate esters of sympathomimetic amines, such as pivenfrine (B1194323) (phenylephrine pivalate) and dipivefrine (epinephrine dipivalate), which were developed as mydriatic agents. nih.gov This highlights a recurring theme in drug development where the pivalate ester strategy is employed to enhance the therapeutic application of various parent compounds.

Chemoenzymatic Synthesis Strategies

While traditional chemical synthesis routes for this compound have been established, the field of biocatalysis offers potential for more efficient and stereoselective chemoenzymatic strategies. Although a specific chemoenzymatic route for this compound is not extensively documented in publicly available literature, the synthesis of its core structural components, particularly chiral phenylethanolamines, is amenable to enzymatic methods.

A potential chemoenzymatic approach could involve the use of enzymes to introduce the chiral center in the etilefrine backbone with high stereoselectivity. Chiral amines are crucial components of many pharmaceuticals, and biocatalytic methods using enzymes like transaminases and oxidases are increasingly employed for their synthesis due to their high efficiency and selectivity under mild conditions. nih.gov

One possible chemoenzymatic step could be the asymmetric reduction of a ketone precursor to form the chiral alcohol moiety of etilefrine. Carbonyl reductases, for instance, can catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols. Alternatively, transaminases could be used for the asymmetric amination of a suitable keto-precursor to introduce the chiral amine center. For example, ω-transaminases are capable of converting a prochiral ketone to a chiral amine with high enantiomeric excess.

The table below outlines potential enzymatic reactions that could be integrated into a chemoenzymatic synthesis of etilefrine precursors.

| Enzymatic Reaction | Enzyme Class | Potential Application in Etilefrine Synthesis |

| Asymmetric Reduction | Carbonyl Reductase | Stereoselective reduction of a 3'-hydroxy-α-aminoacetophenone derivative to form the chiral β-hydroxy group. |

| Asymmetric Amination | Transaminase (e.g., ω-TA) | Conversion of a 3'-hydroxy-α-keto precursor to the chiral amine of etilefrine. |

| Esterification | Lipase | Selective acylation of the 3'-hydroxyl group of etilefrine with pivalic acid or an activated derivative. |

The use of lipases for the esterification step to form this compound is another plausible chemoenzymatic strategy. Lipases are known to catalyze ester synthesis, often with high regioselectivity, in non-aqueous media. A lipase-catalyzed reaction between etilefrine and a pivaloyl donor could potentially offer a milder and more selective alternative to traditional chemical acylation.

While these chemoenzymatic strategies are based on established principles of biocatalysis for the synthesis of similar molecules, their specific application to this compound would require further research and development to optimize reaction conditions and enzyme selection for industrial-scale production.

Molecular and Cellular Pharmacology of Etilefrine Active Moiety

Adrenergic Receptor Interaction Dynamics

Etilefrine's pharmacological profile is characterized by its direct interaction with and activation of adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). medtigo.comwikipedia.org This interaction is the primary mechanism through which it exerts its physiological effects. patsnap.com The drug displays a mixed pattern of activity, stimulating both α₁ and β₁ adrenergic receptors. wikipedia.orgdrugbank.comncats.io

Alpha-1 Adrenergic Receptor Binding and Activation Mechanisms

Etilefrine (B194583) acts as an agonist at alpha-1 (α₁) adrenergic receptors. medtigo.comwikipedia.org These receptors are predominantly located on the smooth muscle cells of blood vessels. patsnap.commedtigo.comwikipedia.org The binding and activation of α₁ receptors by etilefrine initiates a signaling cascade that results in vasoconstriction, the contraction of these vascular smooth muscle cells. patsnap.commedchemexpress.com This action leads to an increase in peripheral vascular resistance, a key factor in elevating systemic blood pressure. patsnap.commedchemexpress.com The vasoconstrictive effect is a principal component of etilefrine's antihypotensive properties. wikipedia.org

Investigating Receptor Subtype Selectivity

Studies have been conducted to determine the selectivity of etilefrine for various adrenergic receptor subtypes. In vitro research indicates that etilefrine possesses a significantly higher affinity for β₁ receptors, which are primarily located in the heart, compared to β₂ adrenoreceptors. wikipedia.orgncats.io This suggests a degree of selectivity in its beta-adrenergic activity.

Further research into its selectivity at α₁-adrenoceptor subtypes has provided more detailed insights. The functional affinity and efficacy of etilefrine have been measured across human α₁A, α₁B, and α₁D adrenoceptors.

| Receptor Subtype | pEC₅₀ (Calcium Mobilization) | Intrinsic Activity (% of Adrenaline) |

|---|---|---|

| α₁A | 7.11 ± 0.11 | 58.1 ± 2.1 |

| α₁B | 6.84 ± 0.05 | 72.8 ± 7.0 |

| α₁D | 5.89 ± 0.08 | Not Reported |

The combined stimulation of both α₁ and β₁ receptors underscores the mixed adrenergic effects of etilefrine. wikipedia.org This dual action allows it to influence both vascular resistance and cardiac output simultaneously. patsnap.com

Intracellular Signaling Cascades Mediated by Etilefrine

The activation of adrenergic receptors by etilefrine initiates a series of intracellular signaling events that translate the receptor binding into a cellular response. These cascades are mediated by G-proteins and involve the modulation of second messengers.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Adrenergic receptors are a major class of G protein-coupled receptors (GPCRs). wikipedia.orgnih.govnih.gov These receptors feature seven transmembrane domains and are linked to intracellular heterotrimeric G-proteins, which consist of α, β, and γ subunits. youtube.comyoutube.comyoutube.com The binding of an agonist like etilefrine causes a conformational change in the receptor, which in turn activates the associated G-protein. nih.govyoutube.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the βγ dimer. nih.govyoutube.com

α₁-Adrenergic Receptors are coupled to the Gq class of G-proteins. wikipedia.orgwikipedia.org When activated, the Gαq subunit stimulates the enzyme phospholipase C (PLC). wikipedia.orgyoutube.com

β₁-Adrenergic Receptors are coupled to the Gs class of G-proteins. nih.govyoutube.com The activated Gαs subunit stimulates the enzyme adenylyl cyclase. nih.govyoutube.com

Second Messenger Modulation (e.g., cAMP, IP3)

The enzymes activated by the G-protein subunits are responsible for generating intracellular second messengers, which are small molecules that amplify the initial signal. youtube.com

Inositol (B14025) Trisphosphate (IP₃) and Diacylglycerol (DAG): The activation of phospholipase C by the Gαq protein (from α₁ receptor stimulation) leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid. wikipedia.orgnih.gov This reaction produces two second messengers: IP₃ and DAG. nih.govyoutube.com IP₃ is a soluble molecule that diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. wikipedia.orgyoutube.com This increase in intracellular Ca²⁺ is a critical step in processes like smooth muscle contraction. youtube.com

Cyclic Adenosine (B11128) Monophosphate (cAMP): The activation of adenylyl cyclase by the Gαs protein (from β₁ receptor stimulation) catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP). nih.govyoutube.comyoutube.com cAMP then acts as a second messenger, and one of its primary downstream targets is Protein Kinase A (PKA). nih.govnih.gov The binding of cAMP to PKA activates the kinase, which then phosphorylates various cellular proteins, including calcium channels in cardiac cells, leading to increased calcium influx and enhanced contractility. nih.gov Interactions between the cAMP and IP₃ signaling pathways are also known to occur, allowing for complex regulation of cellular responses. nih.gov

One study has also indicated that etilefrine can modulate other signaling pathways, showing that it significantly activates AMPKα phosphorylation while inhibiting Akt phosphorylation in certain cell lines. medchemexpress.com

Downstream Enzyme Activation (e.g., AMPKα, Akt phosphorylation)

The downstream signaling cascades initiated by etilefrine are a direct consequence of its binding to adrenergic receptors.

β1-Adrenergic Receptor Pathway: Stimulation of β1-adrenergic receptors, predominantly found in the heart, activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates the enzyme adenylyl cyclase , leading to an increased intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP) . nih.govnih.gov The rise in cAMP levels subsequently activates Protein Kinase A (PKA) . nih.govnih.gov PKA then phosphorylates various downstream target proteins within the cardiomyocyte, which are crucial for regulating cardiac function. nih.govnih.gov

α1-Adrenergic Receptor Pathway: In contrast, the stimulation of α1-adrenergic receptors, primarily located on vascular smooth muscle, activates the Gq alpha subunit of its G-protein. This initiates the phospholipase C (PLC) signaling pathway. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) . researchgate.netnih.gov IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. researchgate.netnih.gov

Current scientific literature, based on the conducted searches, does not provide direct evidence to suggest that etilefrine's signaling cascade involves the activation of AMP-activated protein kinase α (AMPKα) or the phosphorylation of Akt (also known as Protein Kinase B). The primary and well-established downstream pathways for etilefrine's adrenergic actions are the PKA and PLC pathways.

Cellular Physiological Responses in In Vitro Systems

The molecular events triggered by etilefrine translate into distinct physiological responses at the cellular level, which have been investigated in various in-vitro models.

Vascular Smooth Muscle Cell Contraction Mechanisms

In in-vitro studies, etilefrine induces the contraction of vascular smooth muscle cells. researchgate.net This effect is a direct result of its agonistic action on α1-adrenergic receptors . researchgate.net The binding of etilefrine to these receptors initiates the PLC-IP3-DAG signaling cascade. The subsequent IP3-mediated release of intracellular calcium from the sarcoplasmic reticulum is a key event. researchgate.netnih.gov This rise in cytosolic calcium concentration leads to the activation of calmodulin and myosin light chain kinase, ultimately resulting in the phosphorylation of myosin and the contraction of the smooth muscle cell.

| Cellular Event | Mediator/Pathway | Outcome |

| Etilefrine Binding | α1-Adrenergic Receptor | Activation of Gq protein |

| Signal Transduction | Phospholipase C (PLC) | Production of IP3 and DAG |

| Calcium Mobilization | Inositol Trisphosphate (IP3) | Release of Ca2+ from Sarcoplasmic Reticulum |

| Cellular Response | Increased Intracellular Ca2+ | Vascular Smooth Muscle Contraction |

| Parameter | Effect of Etilefrine | Underlying Mechanism |

| Myocardial Contractility | Increased | β1-adrenergic stimulation, increased cAMP and PKA activation, enhanced intracellular calcium cycling. |

Chronotropic Effects on Isolated Cardiac Tissues

Studies on isolated cardiac tissues, such as the sinoatrial (SA) node, have shown that etilefrine has a positive chronotropic effect, leading to an increase in heart rate. nih.gov This effect is also mediated by the stimulation of β1-adrenergic receptors in the pacemaker cells of the SA node. nih.gov The subsequent increase in intracellular cAMP levels directly modulates the activity of the "funny" current (If), which is a key determinant of the diastolic depolarization rate in pacemaker cells. nih.gov An increase in If leads to a steeper diastolic depolarization, causing the pacemaker cells to reach the threshold for firing an action potential more quickly, thus increasing the heart rate. nih.gov Additionally, the cAMP/PKA pathway can also influence the activity of L-type calcium channels, further contributing to the acceleration of pacemaker potential. researchgate.net

| Parameter | Effect of Etilefrine | Underlying Mechanism |

| Heart Rate (Chronotropy) | Increased | β1-adrenergic stimulation in SA node, increased cAMP, enhanced "funny" current (If) and L-type calcium channel activity. |

Prodrug Activation and Biotransformation Pathways

Hydrolysis of Etilefrine (B194583) Pivalate (B1233124) Ester

The activation of etilefrine pivalate is initiated by the hydrolytic cleavage of its ester bond, a reaction that releases the active etilefrine and pivalic acid. Research indicates that this prodrug was specifically designed for stability against enzymatic degradation in the bloodstream, while ensuring a high rate of hydrolysis within the liver. nih.gov This targeted activation minimizes premature drug release and maximizes delivery to the primary site of metabolism and activation. Studies on other ester prodrugs of etilefrine, such as the stearic acid ester, have shown that the ester is effectively split during the absorption process and does not appear in the blood in its intact form. nih.gov

While it is established that the conversion of this compound to etilefrine is catalyzed by esterases, specific research identifying the particular human esterase isozymes, such as carboxylesterase 1 (CES1) or carboxylesterase 2 (CES2), responsible for this bioconversion is not detailed in the available scientific literature.

Detailed quantitative data from in vitro kinetic analyses of this compound hydrolysis, including parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), are not specified in the accessible research.

Scientific literature confirms a high rate of hydrolysis for this compound in the liver. nih.gov However, specific comparative studies quantifying the influence of different subcellular fractions, such as liver microsomes versus intact hepatocytes, on the activation rate of this particular compound have not been detailed. In vitro metabolism studies generally utilize both microsomes and hepatocytes to predict the metabolic fate of drugs. nih.gov Microsomes contain a high concentration of key drug-metabolizing enzymes, including cytochrome P450s and UDP-glucuronosyltransferases, while hepatocytes provide a more complete model by including the full range of metabolic pathways and transporter proteins. dls.comflinders.edu.au

Metabolic Fate of Etilefrine (Active Drug)

Once etilefrine is released from its pivalate prodrug form, it undergoes extensive first-pass metabolism. nih.gov The biotransformation of etilefrine proceeds through both Phase I and Phase II metabolic pathways.

Phase I reactions for etilefrine are considered minor pathways. The primary routes involve oxidation and condensation reactions.

Hydroxylation: A very small fraction of etilefrine is metabolized via oxidation to form the corresponding hydroxymandelic acid. nih.gov This metabolite accounts for approximately 3% of the drug's biotransformation. wikipedia.org

Condensation: Another identified pathway involves the condensation of etilefrine with formaldehyde, resulting in the formation of two isomeric tetrahydroisoquinolines. These metabolites are subsequently excreted in both their free form and as conjugates with sulfuric acid. nih.gov

The predominant metabolic route for etilefrine is through Phase II conjugation reactions, which significantly increase the water solubility of the compound, facilitating its excretion. nih.gov

Sulfation: The main metabolic pathway for etilefrine is conjugation at the phenolic hydroxyl group to form etilefrine sulfate. nih.govnih.gov This sulfation reaction is the most significant contributor to its metabolism.

Glucuronidation: Etilefrine also undergoes glucuronidation, where glucuronic acid is attached to the molecule. wikipedia.orgmedtigo.com Along with sulfation, this process contributes to the large proportion of etilefrine metabolites that are excreted as conjugates. Following oral administration, approximately 73% of the excreted dose is in the form of conjugates. wikipedia.org

Table 1: Summary of Etilefrine Metabolic Pathways

| Phase | Pathway | Metabolite(s) | Significance |

|---|---|---|---|

| Phase I | Oxidation / Hydroxylation | Hydroxymandelic acid | Minor (~3%) |

| Condensation | Isomeric tetrahydroisoquinolines | Minor | |

| Phase II | Sulfation | Etilefrine sulfate | Major |

| Glucuronidation | Etilefrine glucuronide | Significant |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Etilefrine |

| Pivalic acid |

| Hydroxymandelic acid |

| Tetrahydroisoquinoline |

| Etilefrine sulfate |

| Etilefrine glucuronide |

| Formaldehyde |

| Sulfuric acid |

| Glucuronic acid |

Identification and Structural Characterization of In Vitro Metabolites

In vitro studies are fundamental in identifying and characterizing the metabolites of a drug candidate before it proceeds to in vivo testing. For etilefrine, these studies have elucidated the primary products of its biotransformation.

The principal metabolic pathway for etilefrine is conjugation, leading to the formation of etilefrine sulfate . This phase II metabolite is the major product observed in metabolic studies nih.gov. The sulfation occurs at the phenolic hydroxyl group of etilefrine.

Further research has identified two additional basic metabolites of etilefrine. Through mass- and NMR-spectrometric analysis, these have been characterized as two isomeric tetrahydroisoquinolines . These metabolites are thought to form through a condensation reaction of etilefrine with formaldehyde and are excreted in both their free form and as sulfate conjugates nih.gov.

The primary activation step for this compound is its hydrolysis to etilefrine. One study on various O-acyl derivatives of etilefrine highlighted that the 3'-(O-pivaloyl) derivative, this compound, exhibits a high rate of hydrolysis in the liver nih.gov. This rapid conversion in the liver underscores its design as a prodrug that efficiently releases the active etilefrine molecule in the target organ. In vitro systems such as liver S9 fractions, which contain both microsomal and cytosolic enzymes, are well-suited for studying such phase I (hydrolysis) and subsequent phase II (sulfation) reactions nih.govcreative-bioarray.com.

| Metabolite | Metabolic Pathway | Significance |

| Etilefrine | Hydrolysis of this compound | Active form of the drug |

| Etilefrine Sulfate | Phase II Conjugation (Sulfation) | Major metabolite |

| Hydroxymandelic Acid Derivative | Phase I Oxidation | Minor metabolite |

| Tetrahydroisoquinoline Isomers | Condensation with Formaldehyde | Minor metabolites |

In Vitro to In Vivo Metabolism Correlation in Experimental Models

A critical aspect of preclinical drug development is establishing a correlation between in vitro metabolic data and in vivo outcomes in experimental animal models. This correlation helps in predicting the metabolic fate of a drug in humans.

Comparative Metabolic Profiling Across Non-Human Species

Studies on the metabolism of etilefrine have been conducted in rats, providing a basis for comparison with human metabolism. The metabolic pattern observed in rats appears to be consistent with that in humans, with conjugation being the predominant pathway nih.gov. However, significant interspecies differences in drug metabolism are common, particularly concerning the activity of cytochrome P450 enzymes, which are involved in oxidative metabolism nih.govresearchgate.net. While etilefrine's primary metabolism is conjugation, the minor oxidative pathways could exhibit species-specific variations.

| Species | Reported Metabolic Pathway(s) | Key Considerations |

| Human | Major: Sulfation; Minor: Oxidation, Tetrahydroisoquinoline formation | - |

| Rat | Predominantly conjugation | Potential for differences in minor oxidative pathways compared to humans. |

| Dog | Data not specifically available for etilefrine, but general species differences in CYP enzymes and transporters are known. | - |

| Monkey | Data not specifically available for etilefrine, but general species differences in CYP enzymes and transporters are known. | - |

Predictive Modeling of Metabolic Clearance in Preclinical Settings

Predicting the metabolic clearance of a drug in humans from preclinical data is a key goal of in vitro to in vivo extrapolation (IVIVE). This process often involves using in vitro data, such as the intrinsic clearance (Clint) determined from hepatocyte or liver microsome assays, in conjunction with physiologically based pharmacokinetic (PBPK) models nih.govyoutube.comthermofisher.com.

The intrinsic clearance of a compound represents the inherent ability of the liver to metabolize it, independent of blood flow. For etilefrine, determining the Clint in vitro would involve measuring the rate of its depletion when incubated with liver preparations nih.gov. This value can then be scaled to predict the in vivo hepatic clearance.

PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow. These models incorporate physicochemical properties of the drug and physiological parameters of the species to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound nih.govnih.govmdpi.com. By integrating in vitro metabolic data into a PBPK model, it is possible to predict the pharmacokinetic profile of this compound and etilefrine in different species and, ultimately, in humans.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Impact of Pivalate (B1233124) Moiety on Prodrug Characteristics

Etilefrine (B194583) pivalate is a prodrug of etilefrine, meaning it is a bioreversible derivative that is converted in vivo to the active parent drug. researchgate.net The design of this prodrug focuses on modifying the physicochemical properties of etilefrine to enhance its delivery characteristics. The addition of the pivalate group, an ester of pivalic acid, is a key structural modification. organic-chemistry.org

This increase in lipophilicity is crucial for enhancing membrane permeability. nih.gov Biological membranes are predominantly lipophilic, and compounds with higher lipid solubility can more easily partition into and diffuse across these barriers through passive transport. nih.govebrary.net This strategy has been successfully employed for other drugs; for instance, the dipivoxil prodrug of adefovir (B194249) demonstrated a 100-fold increase in permeability due to the masking of polar hydroxyl groups by pivalate esters. nih.gov The conversion of a hydroxyl group to a pivalate ester can therefore significantly improve the absorption and distribution of the parent compound. rutgers.edu

Table 1: Physicochemical Property Changes from Etilefrine to Etilefrine Pivalate Note: This table illustrates the theoretical changes in properties based on established chemical principles of prodrug design.

| Property | Etilefrine | This compound | Rationale |

|---|---|---|---|

| Lipophilicity (LogP) | Lower | Higher | The non-polar pivalate group masks a polar hydroxyl group, increasing affinity for lipids. nih.govrutgers.edu |

| Aqueous Solubility | Higher | Lower | The increase in the non-polar hydrocarbon portion of the molecule decreases its interaction with water. |

| Membrane Permeability | Lower | Higher | Enhanced lipophilicity facilitates passive diffusion across lipid bilayer membranes. nih.govebrary.net |

For the prodrug to be effective, the pivalate ester must be cleaved in the body by esterase enzymes to release the active etilefrine. The rate and location of this cleavage are influenced by both steric and electronic factors of the pivalate group.

Steric Effects : The pivalate group is characterized by a sterically hindered tert-butyl structure. researchgate.net This bulkiness can physically impede the approach of the esterase enzyme to the ester bond. This steric hindrance can modulate the rate of hydrolysis, potentially protecting the prodrug from premature cleavage and allowing it to reach its target site before conversion to the active form. researchgate.net

Electronic Effects : The electronic nature of the ester bond also plays a role in its susceptibility to enzymatic hydrolysis. The cleavage of the ester bond occurs via nucleophilic attack by the enzyme. cmu.edu While the pivalate group itself does not introduce significant electron-withdrawing or -donating effects that dramatically alter the reactivity of the carbonyl carbon, its interaction with the enzyme's active site is a complex interplay of shape and charge distribution. researchgate.net Studies on the hydrolysis of various esters show that both steric and electronic properties dictate the regioselectivity and rate of cleavage. researchgate.netcmu.edu In some cases, such as with phenylephrine (B352888) pivalate, the esterified molecule may retain some intrinsic activity, suggesting that the bulky pivalate group does not completely prevent interaction with the target receptor. nih.gov

Etilefrine Core Structure SAR for Adrenergic Receptor Binding

The pharmacological activity of etilefrine, the active moiety, is determined by its interaction with adrenergic receptors, specifically α1 and β1 subtypes. nih.govmedchemexpress.com The structure-activity relationship (SAR) of the etilefrine core, a β-phenylethylamine derivative, explains its binding affinity and selectivity. pharmacy180.com

The specific arrangement of functional groups on the etilefrine molecule is critical for its activity at adrenergic receptors. ccjm.org

Phenyl Ring Substitution : Etilefrine has a single hydroxyl group at the 3' (meta) position of the phenyl ring. Maximal adrenergic activity is typically seen in compounds with hydroxyl groups at both the 3' and 4' positions (a catechol structure), which are susceptible to rapid metabolism by catechol-O-methyltransferase (COMT). pharmacy180.com The absence of the 4'-hydroxyl group in etilefrine reduces its potency compared to catecholamines but confers resistance to COMT, thereby increasing its duration of action. pharmacy180.com

Side-Chain Hydroxyl Group : The hydroxyl group on the β-carbon of the ethylamine (B1201723) side chain is crucial for direct agonist activity, as it is a key point of interaction within the receptor binding site. ccjm.orgpharmacy180.com

N-Alkyl Substituent : The size of the alkyl group on the nitrogen atom significantly influences receptor selectivity. As the bulk of the substituent increases, activity at α-adrenergic receptors generally decreases, while activity at β-receptors increases. pharmacy180.com Etilefrine has an ethyl group on the nitrogen. This makes it a potent agonist at both α and β1 receptors, distinguishing it from norepinephrine (B1679862) (no N-alkyl group, potent α-agonist) and isoproterenol (B85558) (bulky isopropyl group, potent β-agonist with little α-activity). medchemexpress.compharmacy180.com

Table 2: Influence of N-Substituent on Adrenergic Receptor Activity

| Compound | N-Substituent | Primary Receptor Activity |

|---|---|---|

| Norepinephrine | -H | α, β1 |

| Epinephrine | -CH₃ | α, β1, β2 |

| Etilefrine | -CH₂CH₃ | α1, β1 nih.govmedchemexpress.com |

| Isoproterenol | -CH(CH₃)₂ | β1, β2 (low α) |

Understanding how etilefrine binds to adrenergic receptors at a molecular level requires computational methods like conformational analysis and ligand-receptor docking. nih.gov

Conformational Analysis : This process involves calculating the different spatial arrangements (conformations) of the etilefrine molecule and their corresponding energy levels. Etilefrine is a flexible molecule due to several rotatable single bonds. However, studies on similar drug-like molecules show that the bound conformation in a receptor is not necessarily the lowest energy conformation in solution. nih.gov The energy required to adopt the "bioactive" conformation is known as the strain energy. nih.gov

Ligand-Receptor Docking : Docking simulations place the various conformations of etilefrine into a 3D model of the adrenergic receptor's binding pocket. ebi.ac.uk These simulations predict the most likely binding pose and calculate a score based on the quality of the fit and the intermolecular interactions formed. Key interactions for etilefrine would include hydrogen bonds between its hydroxyl groups and amino acid residues (like serine or threonine) in the receptor, as well as hydrophobic interactions between its phenyl ring and aromatic residues (like phenylalanine or tryptophan) in the binding pocket. ccjm.orgebi.ac.uk

Computational Approaches in SAR and QSAR Studies

Computational chemistry provides powerful tools for refining and predicting the activity of drug candidates like etilefrine and its derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach in this field. nih.gov

QSAR studies aim to create a mathematical model that correlates the chemical structure of a compound with its biological activity. nih.gov For a series of etilefrine analogs, this would involve:

Descriptor Calculation : Quantifying various physicochemical properties (descriptors) for each molecule. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and lipophilicity descriptors (e.g., LogP). nih.gov

Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms (e.g., Support Vector Machines), to build an equation that relates the calculated descriptors to the experimentally measured adrenergic receptor affinity (e.g., pKi). nih.govui.ac.id

Model Validation : Testing the predictive power of the QSAR model using a set of compounds that were not used in its creation. nih.gov

These computational models allow researchers to virtually screen large libraries of potential new compounds, predicting their activity before undertaking costly and time-consuming chemical synthesis and biological testing. This accelerates the drug discovery process by prioritizing the most promising candidates. ui.ac.id

Molecular Descriptors and Their Correlation with Biological Activity

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. In QSAR studies, these descriptors are used to develop predictive models of biological activity. The underlying principle is that the structural and physicochemical properties of a molecule determine its pharmacokinetic and pharmacodynamic behavior.

For etilefrine, the active form of this compound, several molecular descriptors can be calculated to understand its sympathomimetic activity, which is primarily mediated through its interaction with α- and β-adrenergic receptors. nih.gov Key classes of molecular descriptors relevant to the biological activity of etilefrine include:

Topological Descriptors: These describe the connectivity of atoms in a molecule. They can provide insights into the size, shape, and degree of branching of the molecule, which are crucial for receptor binding.

Electronic Descriptors: These relate to the distribution of electrons in the molecule and include properties like partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). These descriptors are vital for understanding the electrostatic interactions between the drug and its receptor.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of a compound. This property influences the absorption, distribution, metabolism, and excretion (ADME) of the drug, as well as its ability to cross cell membranes to reach its target.

While specific QSAR models for this compound are not extensively published in publicly available literature, the TOMOCOMD-CARDD (Topological Molecular COMputational Design-Computer Aided Rational Drug Design) methodology has been applied in broader studies that include this compound. uclv.edu.cuuclv.edu.cu These studies utilize a variety of molecular descriptors, including stochastic and non-stochastic linear indices of atoms, to develop QSAR models for different biological activities. uclv.edu.cu For instance, in one study, this compound was included in a dataset for developing a QSAR model to differentiate between analgesic and non-analgesic compounds. uclv.edu.cu In another, it was part of a set for an antimalarial drug design study. uclv.edu.cu

The computed molecular properties and descriptors for the active moiety, etilefrine, provide a basis for understanding its potential for biological activity.

Table 1: Computed Molecular Properties and Descriptors for Etilefrine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.24 g/mol | ebi.ac.uk |

| Molecular Formula | C10H15NO2 | nih.govebi.ac.uk |

| AlogP | 1.04 | ebi.ac.uk |

| Polar Surface Area | 52.49 Ų | ebi.ac.uk |

| #Rotatable Bonds | 4 | ebi.ac.uk |

| #H-Bond Acceptors | 3 | ebi.ac.uk |

| #H-Bond Donors | 3 | ebi.ac.uk |

| pKa (Acidic) | 9.10 | ebi.ac.uk |

| pKa (Basic) | 9.73 | ebi.ac.uk |

| LogP (CX) | 0.23 | ebi.ac.uk |

| LogD (CX) | -1.07 | ebi.ac.uk |

| Aromatic Rings | 1 | ebi.ac.uk |

These descriptors correlate with etilefrine's biological activity in several ways. The presence of hydroxyl and amine groups, reflected in the polar surface area and hydrogen bond donor/acceptor counts, is critical for interaction with adrenergic receptors. The lipophilicity, indicated by AlogP and LogP, influences its ability to partition into biological membranes. The pKa values determine the ionization state of the molecule at physiological pH, which affects receptor binding and solubility.

Machine Learning and AI in Predictive Pharmacology

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in predictive pharmacology and drug discovery. nih.govresearchgate.net These computational methods can identify complex patterns and relationships between chemical structures and biological activities that may not be apparent through traditional QSAR modeling. nih.gov

Machine learning models are trained on large datasets of compounds with known biological activities. youtube.com The models learn to associate specific molecular descriptors with the observed activities. Once trained, these models can be used to predict the activity of new, untested compounds. youtube.com This is particularly useful for virtual screening of large compound libraries to identify potential drug candidates. nih.gov

Data Collection: Assembling a large dataset of sympathomimetic amines with their measured potencies (e.g., EC50 or IC50 values) for α- and β-adrenergic receptors.

Descriptor Calculation: Calculating a wide range of molecular descriptors (topological, electronic, hydrophobic, etc.) for each compound in the dataset.

Model Training: Using a machine learning algorithm, such as support vector machines (SVM), random forests, or neural networks, to learn the relationship between the descriptors and the biological activity. nih.gov

Model Validation: Testing the model's predictive power on a separate set of compounds that were not used in the training process.

Prediction: Using the validated model to predict the activity of new compounds, potentially including structural analogs of etilefrine.

The application of AI and machine learning in pharmacology is rapidly advancing, with the potential to significantly accelerate drug discovery and development by enabling more accurate predictions of a compound's pharmacokinetic and pharmacodynamic properties based on its chemical structure. youtube.comnih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Etilefrine |

| Etilefrine hydrochloride |

| Pivenfrine (B1194323) |

| Gepefrine |

| Norepinephrine |

| Norfenefrine |

| Oxilofrine |

| Phenylephrine |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Etilefrine (B194583) Pivalate (B1233124) and Metabolite Analysis

Chromatography is the cornerstone for separating etilefrine pivalate and its metabolites from complex mixtures, such as plasma or tissue extracts, enabling their individual analysis.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. targetmol.com The development of a robust HPLC method is critical for achieving accurate and reliable results. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

Research into the analysis of etilefrine and structurally similar compounds like phenylephrine (B352888) has established effective chromatographic conditions. bepls.comasianpharmtech.com A typical method involves a C18 column, which contains a nonpolar stationary phase. asianpharmtech.comresearchgate.net The separation is achieved by using a polar mobile phase, which often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer solution. researchgate.netnih.gov The pH of the buffer is a critical parameter that is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. bepls.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for separating the target compound. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as 220 nm for etilefrine hydrochloride. researchgate.net

The development process aims to optimize parameters to achieve good resolution between the parent drug, its metabolites, and any degradation products, ensuring the method is "stability-indicating". researchgate.netresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | 0.1M Phosphate (B84403) Buffer (pH 4) : Acetonitrile (30:70, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 220 nm | researchgate.net |

| Temperature | Ambient | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

Ultra-Fast Liquid Chromatography (UFLC) Applications

To meet the demands of high-throughput analysis, particularly in metabolic studies, Ultra-Fast Liquid Chromatography (UFLC) or Ultra High-Performance Liquid Chromatography (UHPLC) systems are increasingly applied. mdpi.com These systems operate on the same principles as conventional HPLC but utilize columns packed with smaller particles (typically sub-2 µm) and can withstand much higher pressures.

The primary advantage of UFLC is a significant reduction in analysis time, often from over 10 minutes to just a few minutes per sample, without compromising separation efficiency. mdpi.comnih.gov This makes the method both time- and cost-effective, especially for large-scale research projects. mdpi.com The enhanced speed and resolution of UFLC are invaluable for profiling complex metabolite patterns and for pharmacokinetic studies that require the rapid processing of numerous samples.

Method Validation for Robustness and Reproducibility in Research

For any analytical method to be considered reliable, it must undergo rigorous validation. nih.gov The validation process for HPLC and UFLC methods is typically performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.netnih.gov This ensures the method is suitable for its intended purpose and that the results are accurate and reproducible. nih.govwho.int

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage. mdpi.com

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | researchgate.net |

| Accuracy (% Recovery) | 85-115% (98-102% for drug substance) | nih.govnih.gov |

| Precision (% RSD) | ≤ 15% (≤ 2% for drug substance) | mdpi.comnih.gov |

| Robustness | % RSD of results should be minimal with varied conditions | mdpi.com |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for both quantifying this compound and elucidating the structures of its unknown metabolites.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

UV-Visible spectroscopy is a simple, cost-effective, and rapid method for the quantification of compounds that contain chromophores (light-absorbing groups). researchgate.net this compound, containing a phenyl ring, absorbs light in the UV region of the electromagnetic spectrum. mu-varna.bg

The analytical procedure involves scanning a solution of the compound over a UV range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance (λmax). nih.gov Measurements are then made at this wavelength because it provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. uomustansiriyah.edu.iq To quantify the compound in a sample, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. unand.ac.id The concentration of the unknown sample is then determined by measuring its absorbance and interpolating the value from the linear calibration graph. mdpi.com For etilefrine hydrochloride, a λmax has been reported at 220 nm, while related compounds show absorbance maxima between 202 nm and 264 nm. researchgate.netmu-varna.bg

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.215 |

| 10 | 0.431 |

| 15 | 0.647 |

| 20 | 0.862 |

| 25 | 1.078 |

Mass Spectrometry (MS and MS/MS) for Metabolite Identification and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the gold standard for molecular identification due to its high sensitivity and specificity. mdpi.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components within a complex mixture. nih.gov

For this compound, MS is used to confirm the molecular weight of the parent compound and to identify its metabolites. hmdb.ca In a typical LC-MS experiment, the compound is ionized, often using electrospray ionization (ESI), and the resulting molecular ion is detected.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules such as this compound. Specifically, ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within the molecule, allowing for the confirmation of its complex structure. The analysis of a ¹H NMR spectrum involves examining the chemical shift (δ), the integration (number of protons), and the splitting pattern (multiplicity) of each signal, which corresponds to a unique set of protons.

For this compound, the structure is confirmed by identifying signals corresponding to the protons of the ethylamino group, the benzylic methine proton, the aromatic ring protons, and the characteristic signal for the pivalate ester group. The pivalate group, in particular, gives rise to a highly shielded and distinct singlet signal due to its nine equivalent protons, serving as a key identifier. The aromatic region typically displays a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. While specific experimental data from published literature is scarce, a predicted ¹H NMR data table based on its known structure provides a clear framework for its characterization. The structure is confirmed by techniques such as HNMR, and purity is often verified through methods like HPLC or LCMS. mdpi.com

Predicted ¹H NMR Data for this compound

Below is an interactive table detailing the predicted proton NMR spectral data for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| A | 1.15 - 1.25 | Triplet | 3H | -CH₂-CH₃ (Ethyl group) |

| B | 1.36 | Singlet | 9H | -C(O)C(CH₃ )₃ (Pivalate group) |

| C | 2.70 - 2.85 | Quartet | 2H | -CH₂ -CH₃ (Ethyl group) |

| D | 2.90 - 3.10 | Multiplet | 2H | -CH₂ -CH(OH)- (Methylene adjacent to chiral center) |

| E | ~3.5 (broad) | Singlet | 1H | -OH (Alcohol) and/or -NH - (Amine) |

| F | 4.80 - 4.90 | Doublet of Doublets | 1H | -CH₂-CH (OH)- (Benzylic methine) |

| G, H, I, J | 7.00 - 7.40 | Multiplet | 4H | Ar-H (Aromatic protons) |

Note: The chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions. The signals for the -OH and -NH protons are often broad and may exchange with deuterium (B1214612) if D₂O is added, leading to their disappearance from the spectrum.

Advanced Analytical Strategies for Complex Research Matrices

The analysis of this compound in complex environments, such as those encountered in preclinical research, necessitates advanced analytical strategies. These strategies are designed to isolate the target analyte from the intricate biological matrix with high efficiency and selectivity, ensuring accurate characterization and quantification.

Sample Preparation and Extraction Techniques in Preclinical Studies

In preclinical studies involving biological matrices like plasma or urine, robust sample preparation is a critical prerequisite for reliable analysis. The primary goal is to extract this compound, which is more lipophilic than its parent compound etilefrine due to the pivalate ester, from endogenous interferences such as proteins, salts, and other metabolites. wikipedia.org Common and effective techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.com

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. doaj.org A general SPE procedure for extracting this compound from plasma would involve the following steps:

Sample Pre-treatment: A plasma sample is first diluted with a buffer, often a phosphate buffer at a pH of around 6.0, to standardize the pH and reduce viscosity. unitedchem.com The sample may be centrifuged to remove precipitated proteins. unitedchem.com

Column Conditioning: An SPE cartridge containing a suitable sorbent (e.g., a mixed-mode cation exchange or a reversed-phase C18 sorbent) is conditioned sequentially with a solvent like methanol (B129727), followed by water, and finally the equilibration buffer. unitedchem.com

Sample Loading: The pre-treated plasma sample is loaded onto the SPE cartridge at a slow, controlled flow rate. unitedchem.com

Washing: The cartridge is washed with a series of solvents to remove interferences. This may include a sequence of deionized water, a weak organic solvent, or an acidic solution like 100 mM acetic acid to remove hydrophilic and weakly bound impurities. unitedchem.com

Elution: this compound is eluted from the sorbent using a small volume of an appropriate organic solvent or a mixture, such as an ammoniated mixture of dichloromethane (B109758) and isopropyl alcohol, designed to disrupt the interactions between the analyte and the sorbent. unitedchem.com

Final Step: The collected eluate is typically evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the subsequent analytical instrument (e.g., HPLC mobile phase). unitedchem.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For this compound, a suitable LLE protocol might involve adjusting the pH of the aqueous biological sample to ensure the analyte is in a neutral, unionized state, thereby maximizing its partitioning into the organic phase. A water-immiscible organic solvent, such as methyl tert-butyl ether, could be used for the extraction. nih.gov

Green Analytical Chemistry Principles in Method Development

Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical procedures that minimize environmental impact and enhance operator safety. austinpublishinggroup.com The application of GAC principles is crucial in the routine analysis of pharmaceutical compounds like this compound. omicsonline.org

The core tenets of GAC that can be applied to this compound analysis include:

Solvent Reduction and Replacement: Traditional chromatographic methods often use large volumes of hazardous organic solvents like acetonitrile and methanol. doaj.org GAC promotes replacing these with greener alternatives such as ethanol (B145695) or even water-based mobile phases where possible. mdpi.com Developing methods using modern techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce solvent consumption due to shorter run times and lower flow rates. doaj.orgresearchgate.net

Miniaturization of Sample Preparation: The extraction techniques described previously can be scaled down. Miniaturized methods like solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME) use microliter volumes of solvents, drastically reducing waste. researchgate.net These methods align with the GAC principle of reducing sample size and reagent quantities. austinpublishinggroup.com

Waste Reduction: The primary principle of green chemistry is the prevention of waste. nih.gov This can be achieved by designing analytical workflows that generate minimal and less hazardous waste. For instance, choosing an elution solvent in SPE that is directly compatible with the analytical instrument can eliminate the need for the evaporation and reconstitution steps, saving time, energy, and materials. unitedchem.com

Energy Efficiency: GAC advocates for analytical methods that consume less energy. austinpublishinggroup.com This can be achieved by using instrumentation with lower power requirements or by developing methods that operate at ambient temperature and pressure, avoiding the energy costs associated with heating or high-pressure systems. nih.gov

By integrating these green principles, the analytical methodologies for this compound can be made more sustainable, cost-effective, and safer without compromising analytical performance.

Preclinical Mechanistic Investigations in Experimental Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models have been instrumental in dissecting the molecular interactions and cellular responses to etilefrine (B194583). These studies have provided a foundational understanding of its receptor-level activity and the subsequent intracellular signaling cascades.

While specific radioligand binding affinity values (Kᵢ or IC₅₀) for etilefrine pivalate (B1233124) or etilefrine in cell lines are not extensively detailed in the available literature, functional assays and antagonist studies provide strong evidence for its receptor selectivity. Etilefrine is characterized as a selective agonist for α₁ and β₁ adrenergic receptors. medchemexpress.comdrugbank.comdrugcentral.org

Upon binding to its target receptors, etilefrine initiates distinct intracellular signaling cascades.

Activation of α₁-adrenergic receptors by etilefrine is coupled to Gq/11 proteins, which stimulates phospholipase C (PLC). nih.govnih.gov This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govwikipedia.org IP₃ triggers the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). frontiersin.orgnih.gov This cascade is the primary mechanism for its vasoconstrictor effects.

Stimulation of β₁-adrenergic receptors , which are coupled to Gs proteins, leads to the activation of adenylyl cyclase. wikipedia.org This results in an increased synthesis of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org The elevated cAMP levels then activate cAMP-dependent protein kinase (PKA), which phosphorylates various intracellular proteins, leading to increased cardiac contractility and heart rate. wikipedia.org

Furthermore, a study conducted in PC-3 (human prostate cancer) and HEK293T (human embryonic kidney) cell lines demonstrated that etilefrine at a concentration of 10 μM can modulate other pathways. Specifically, it was shown to significantly activate the phosphorylation of AMP-activated protein kinase α (AMPKα) at the Thr172 site and concurrently inhibit the phosphorylation of Akt at the Ser473 site, suggesting a bidirectional regulation of the AMPK/Akt pathway. medchemexpress.com

Table 1: Signaling Pathways Activated by Etilefrine

| Receptor Target | G-Protein Coupling | Key Effector Enzyme | Primary Second Messengers | Key Downstream Kinase |

|---|---|---|---|---|

| α₁-Adrenergic | Gq/11 | Phospholipase C (PLC) | IP₃, DAG | Protein Kinase C (PKC) |

| β₁-Adrenergic | Gs | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA) |

| Other | - | - | - | AMPKα (activated), Akt (inhibited) |

This table provides an interactive summary of the primary signaling cascades initiated by etilefrine upon receptor binding.

The physiological consequences of etilefrine's receptor activation have been characterized in various isolated tissue preparations, confirming its sympathomimetic actions.

In isolated rat atria , etilefrine demonstrated a direct positive chronotropic (heart rate increasing) effect. nih.gov The dose-response curve was shifted to the left (indicating potentiation) by cocaine and the α-blocker phentolamine, while the β-blocker propranolol (B1214883) markedly decelerated its effects. nih.gov This suggests a primary β-receptor mediated stimulation with a component of α-receptor involvement. nih.gov

Experiments on isolated rat tail blood vessels revealed that etilefrine induces vasoconstriction. nih.gov This constrictor response was completely abolished by the α-receptor antagonist phentolamine, confirming that the vascular effects are mediated through α-adrenergic receptors. nih.gov

In isolated, blood-perfused dog heart preparations , including the right atrium and left ventricular papillary muscles, etilefrine produced dose-dependent positive chronotropic and inotropic (contractility increasing) effects. nih.gov The potency of etilefrine was found to be approximately 1/100th that of isoproterenol (B85558). nih.gov The selective β₁-antagonist atenolol (B1665814) significantly inhibited these cardiac effects, further cementing etilefrine's classification as a selective β₁-adrenoceptor agonist in cardiac tissue. nih.gov

In Vivo Studies in Non-Human Organisms for Physiological Mechanisms

Preclinical studies in various animal models have been essential for understanding the integrated physiological and hemodynamic effects of etilefrine.

In vivo administration of etilefrine consistently demonstrates its effects on the cardiovascular system.

In beagle dogs , the cardiovascular effects of etilefrine were evaluated using a jacketed external telemetry system for blood pressure monitoring. nih.gov This study confirmed that etilefrine produced the expected pharmacologic responses, demonstrating its utility as a positive control for assessing cardiovascular changes. nih.gov In a separate study involving anesthetized dogs, intravenous administration of etilefrine to a support animal led to an increased heart rate and mean systemic blood pressure. nih.gov These changes were mirrored in an isolated right atrium perfused with blood from the support dog, which showed an increased sinus rate and atrial contractile force. nih.gov

Quantitative analysis of hemodynamic parameters in animal models has provided a detailed profile of etilefrine's in vivo action, revealing a dose-dependent, mixed α- and β-adrenergic response.

In New Zealand white rabbits , the hemodynamic response was dose-dependent:

At a lower dose of 50 μg/kg (intravenous), etilefrine increased right heart filling pressure (RHFP), cardiac output (CO), and blood pressure (BP), while causing a reduction in total peripheral resistance (TPR). medchemexpress.com

At a higher dose of 200 μg/kg, it also increased RHFP and BP, but in contrast to the lower dose, it increased TPR. medchemexpress.com At this higher dose, cardiac output showed a minor decrease, indicative of a more pronounced α-adrenoceptor-mediated vasoconstrictor effect becoming dominant. medchemexpress.com

In beagle dogs , administration of etilefrine at oral doses of 1 and 10 mg/kg produced statistically significant and dose-differentiable changes in electrocardiogram (ECG) and blood pressure values. nih.gov Studies in anesthetized dogs also consistently showed an increase in heart rate and mean systemic blood pressure following etilefrine administration. nih.gov

Table 2: Hemodynamic Effects of Etilefrine in Animal Models

| Animal Model | Dose | Route | Cardiac Output | Heart Rate | Blood Pressure | Total Peripheral Resistance |

|---|---|---|---|---|---|---|

| Rabbit | 50 µg/kg | IV | Increased | Bradycardia | Increased | Reduced |

| Rabbit | 200 µg/kg | IV | Minor Decrease | - | Increased | Increased |

| Dog | - | IV | - | Increased | Increased | - |

| Dog | 1 & 10 mg/kg | Oral | - | - | Increased | - |

This interactive table summarizes the observed modulation of key hemodynamic parameters by etilefrine in different experimental animal settings.

Organ-Specific Distribution and Localization in Preclinical Models

The organ-specific distribution and localization of etilefrine pivalate following administration in preclinical models are critical for understanding its pharmacokinetic profile and potential sites of action and accumulation. As a prodrug, this compound is designed to be hydrolyzed into its active moiety, etilefrine, and pivalic acid. Consequently, the distribution pattern observed in tissues is largely reflective of the distribution of etilefrine and its metabolites.

Preclinical research indicates that after administration, pivalate ester prodrugs are often rapidly cleaved, even during absorption. This suggests that intact this compound is unlikely to be found in significant concentrations in the systemic circulation or most tissues. A study on a different ester prodrug of etilefrine, the stearic acid ester, demonstrated that the ester is split during absorption and is not detected in the blood. nih.gov This rapid hydrolysis implies that the subsequent tissue distribution is primarily that of the active drug, etilefrine.

Studies on the active metabolite, etilefrine, show that it has a large volume of distribution, suggesting it distributes widely throughout the body. nih.gov Following administration, the highest concentrations of radioactivity from labeled etilefrine are typically found in the organs of elimination, namely the liver and kidneys. This is consistent with the major metabolic pathway of etilefrine, which involves conjugation in the liver and subsequent excretion via the kidneys. nih.gov

The pivalic acid moiety released from this compound also undergoes its own distribution and metabolic fate. Pivalic acid can be activated to pivaloyl-CoA and subsequently forms pivaloylcarnitine, which is then excreted in the urine. nih.gov The distribution of pivalic acid itself has been studied, with findings indicating that after administration, it can be found in various tissues, with notable accumulation in the kidneys prior to excretion. researchgate.net

Interactive Data Table: Hypothetical Relative Organ Distribution of Etilefrine Following this compound Administration in a Rat Model

| Organ | Expected Relative Concentration | Rationale |

| Liver | High | Primary site of metabolism for etilefrine (conjugation). nih.gov |

| Kidneys | High | Primary route of excretion for etilefrine and its metabolites, as well as pivaloylcarnitine. nih.govresearchgate.net |

| Heart | Moderate | As a sympathomimetic amine, etilefrine is expected to have an affinity for cardiac tissue. |

| Lungs | Moderate | Often shows significant accumulation of various drugs due to high blood flow. |

| Brain | Low | The blood-brain barrier is expected to limit the penetration of the relatively polar etilefrine molecule. |

| Adipose Tissue | Low | Etilefrine is not highly lipophilic, suggesting limited distribution into fat. |

| Muscle | Moderate | Represents a large compartment for drug distribution. |

This table is based on inferred data and the known pharmacokinetic properties of etilefrine and pivalic acid. No direct experimental data for this compound was found.

Future Research Directions and Theoretical Perspectives

Development of Novel Prodrug Variants of Etilefrine (B194583)

The core concept of etilefrine pivalate (B1233124) is the masking of a hydroxyl group on the etilefrine molecule to enhance its absorption and metabolic stability. nih.gov Future research is poised to build upon this foundation by designing more sophisticated prodrug systems that offer greater control over the drug's release and targeting.

Design of Targeted Prodrug Delivery Systems

The development of targeted prodrug delivery systems for etilefrine represents a significant leap forward from the current, non-specific mode of action. These systems are engineered to release the active etilefrine molecule at a specific site in the body, thereby maximizing its therapeutic effect while minimizing systemic exposure and potential side effects. nih.gov

One promising approach involves the use of nanocarrier-based systems, such as liposomes or polymeric nanoparticles. nih.govmdpi.com These nanocarriers could be loaded with etilefrine pivalate and surface-functionalized with ligands that recognize and bind to specific receptors overexpressed on target cells or tissues. mdpi.com For instance, in the context of localized hypotension or specific tissue ischemia, nanoparticles could be designed to accumulate in the affected area, releasing etilefrine precisely where it is needed. nih.gov

Another strategy is the design of enzyme-activated prodrugs. While this compound relies on ubiquitous esterases for its conversion, future variants could be designed to be cleaved by enzymes that are specifically present in a target tissue or pathological condition. mdpi.com This would ensure that the activation of the prodrug occurs preferentially at the site of action.